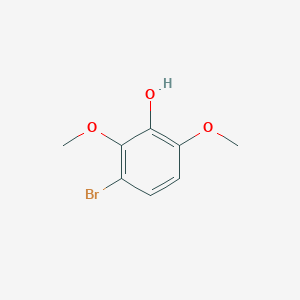

3-Bromo-2,6-dimethoxyphenol

説明

“3-Bromo-2,6-dimethoxyphenol” is a synthetic compound . It has a molecular weight of 233.06 . It is used as a flavor and fragrance agent and has a smoky type odor and a medicinal type flavor .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2,6-dimethoxyphenol” has been studied using the Gaussian 09 software package based on DFT and ab initio level . The DFT/B3LYP approach is used to examine the molecular optimum limits and electronic characteristics of the compound . Investigations have been made into the molecular orbital, Fukui function analysis, natural bond orbital (NBO), and molecular electrostatic potential (MEP) characteristics .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2,6-dimethoxyphenol” include a molecular weight of 233.06 . It has a smoky type odor and a medicinal type flavor . It is a synthetic compound .

科学的研究の応用

Enzymatic Modification and Antioxidant Synthesis

3-Bromo-2,6-dimethoxyphenol, closely related to 2,6-dimethoxyphenol, has potential in enzymatic modifications for the synthesis of compounds with higher antioxidant capacities. The enzymatic oxidation of 2,6-dimethoxyphenol can lead to the formation of dimers with significantly enhanced antioxidant properties, indicating potential applications in the development of bioactive compounds with improved functionalities (Adelakun et al., 2012).

Oxidase Activity in Microbial Proteins

Research has shown that 2,6-dimethoxyphenol can be used as a substrate to study the oxidase activity of various microbial blue multicopper proteins. These proteins, found in a range of microorganisms, can be studied using 2,6-dimethoxyphenol as a substrate, providing insights into their multiple functions in organisms (Solano et al., 2001).

Synthesis of Organic Compounds

3-Bromo-2,6-dimethoxyphenol serves as a starting material for the synthesis of various organic compounds. For instance, it can be used in the synthesis of 2,2′,6,6′-tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, showcasing its utility in organic chemistry and material science applications (Chen Yu-yan, 2004).

Catalysis and Product Characterization

The catalytic oxidation of 2,6-dimethoxyphenol by enzymes like laccase has been extensively studied, leading to the production of compounds like 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol with distinct properties. This highlights the potential of 3-Bromo-2,6-dimethoxyphenol derivatives in enzymatic reactions and the synthesis of novel organic materials (Wan et al., 2008).

Atmospheric Chemistry and Environmental Studies

The reaction of compounds like syringol (2,6-dimethoxyphenol) with hydroxyl radicals has been studied in atmospheric chemistry. Understanding these reactions is crucial for assessing the environmental impact and behavior of emissions like wood smoke in the atmosphere (Lauraguais et al., 2012).

Safety and Hazards

The safety information for “3-Bromo-2,6-dimethoxyphenol” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

3-bromo-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFKACCLBKXQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2399842.png)

![1-(2-Methoxyphenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2399844.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2399848.png)

![2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane](/img/structure/B2399849.png)

![2-{[(2-chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide, oxalic acid](/img/structure/B2399850.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2399854.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2399856.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2399859.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide](/img/structure/B2399863.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B2399864.png)